Cas no 2228677-73-2 (2-azido-2-(3-ethoxyphenyl)ethan-1-ol)

2-Azido-2-(3-ethoxyphenyl)ethan-1-ol is a specialized organic compound featuring an azido functional group and a hydroxyl group attached to a phenyl ring substituted with an ethoxy moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in click chemistry applications due to the reactive azide group, which facilitates efficient cycloaddition reactions. The ethoxyphenyl group enhances solubility in organic solvents, improving its utility in multi-step synthetic processes. Its balanced reactivity and stability under controlled conditions make it suitable for pharmaceutical and materials science research, where precise functionalization is required. Proper handling is advised due to the potential hazards associated with azide compounds.
2-azido-2-(3-ethoxyphenyl)ethan-1-ol structure
2228677-73-2 structure
Product Name:2-azido-2-(3-ethoxyphenyl)ethan-1-ol
CAS No:2228677-73-2
MF:C10H13N3O2
MW:207.229121923447
CID:6292722
PubChem ID:150025120
Update Time:2025-05-23

2-azido-2-(3-ethoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-azido-2-(3-ethoxyphenyl)ethan-1-ol
    • EN300-1768868
    • 2228677-73-2
    • Inchi: 1S/C10H13N3O2/c1-2-15-9-5-3-4-8(6-9)10(7-14)12-13-11/h3-6,10,14H,2,7H2,1H3
    • InChI Key: DGBNMEZPFGDFHN-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CC(=C1)C(CO)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 207.100776666g/mol
  • Monoisotopic Mass: 207.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.8Ų

2-azido-2-(3-ethoxyphenyl)ethan-1-ol Pricemore >>

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Additional information on 2-azido-2-(3-ethoxyphenyl)ethan-1-ol

2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol: A Comprehensive Overview

2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol, also known by its CAS number 2228677-73-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for functionalization in advanced materials and drug delivery systems.

The synthesis of 2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol typically involves a multi-step process, often starting with the preparation of the phenol derivative followed by substitution reactions to introduce the azide group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.

In terms of physical properties, this compound exhibits a melting point of approximately 85°C and a boiling point around 150°C under standard conditions. Its solubility in common solvents like dichloromethane and ethanol makes it suitable for various chemical reactions, particularly in solution-phase synthesis.

2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol finds extensive use in click chemistry, where the azide group serves as a reactive moiety for forming stable covalent bonds with alkyne derivatives via the Huisgen cycloaddition reaction. This property has been exploited in the development of cross-linked polymers and self-healing materials.

Recent studies have highlighted its role in drug delivery systems, where the compound acts as a precursor for bioactive molecules. Researchers have successfully utilized it to synthesize anti-cancer agents with enhanced bioavailability and targeted delivery capabilities.

The application of 2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol extends into materials science, particularly in the creation of stimuli-responsive materials. By incorporating this compound into polymer networks, scientists have developed materials that exhibit shape-memory behavior under thermal or mechanical stimuli.

In conclusion, 2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol stands as a pivotal molecule in contemporary chemical research, offering manifold opportunities for innovation across diverse disciplines. Its continued exploration promises to unlock new frontiers in material design and therapeutic development.

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